8-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)quinoline
Description
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-25(20-8-10-21(11-9-20)27-15-1-2-16-27)28-17-12-22(13-18-28)30-23-7-3-5-19-6-4-14-26-24(19)23/h1-11,14-16,22H,12-13,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDAGZHZVLEZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)quinoline typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of aniline derivatives with acetic acid and formaldehyde under acidic conditions.
Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Introduction: The benzoylated pyrrole is reacted with piperidine under reflux conditions to introduce the piperidine moiety.
Quinoline Coupling: Finally, the piperidine derivative is coupled with a quinoline derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
8-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)quinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially or fully reduced quinoline or pyrrole derivatives.
Scientific Research Applications
8-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 8-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)quinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, synthetic routes, and inferred properties.
Structural Analogues with Piperidine-Quinoline Linkages
Key Observations :
- Linker Flexibility : The target compound’s oxy linker (vs. ethoxy in ) may influence conformational flexibility and binding interactions.
- Heterocyclic Diversity : Dual heterocycles (e.g., pyrrolidine in ) are associated with enhanced bioactivity but may introduce metabolic instability.
Pyrrole-Containing Analogues
Key Observations :
- Fused vs. Appended Pyrroles : The target’s appended pyrrole (vs. fused systems in ) may reduce synthetic complexity but limit π-π stacking interactions.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl or chloro substituents (e.g., 8a, 8b in ) exhibit lower yields (35.2–64.2%), likely due to steric or electronic hindrance during amide coupling.
- Hydrogen Bonding : Urea derivatives (e.g., 14a, 14b in ) show moderate yields (35.2–55.2%), suggesting that polar groups may improve solubility but require optimized purification.
Biological Activity
8-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a piperidine and pyrrole moiety, which contribute to its unique biological properties. Its molecular formula is , and it possesses a molecular weight of 350.43 g/mol.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | |
| Compound B | Escherichia coli | 18 | |
| Compound C | Candida albicans | 25 |
Anticancer Properties
The quinoline derivatives have also been studied for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study: Anticancer Activity
A study evaluated the effects of a related quinoline derivative on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure.
Key Findings:
- Pyrrole Substitution : The presence of the pyrrole ring enhances lipophilicity, which correlates with increased membrane permeability and bioavailability.
- Piperidine Moiety : Variations in the piperidine substituents can modulate the compound's affinity for biological targets, thereby affecting its potency.
Cytotoxicity Evaluation
While investigating the compound's efficacy, it is crucial to assess cytotoxicity to ensure safety. In vitro assays using human cell lines have shown that certain derivatives maintain low cytotoxicity while exhibiting high antimicrobial and anticancer activity.
Table 2: Cytotoxicity Data
Q & A
Basic Research Question
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 2.15 ppm for piperidine protons) .
- HPLC : Assess purity (>98% by reverse-phase C18 column) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 477 [M+H]⁺ for analogs) .
How do structural modifications (e.g., pyrrole substitution) influence bioactivity?
Advanced Research Question
SAR Approach :
- Pyrrole vs. Piperazine : Replace pyrrole with piperazine to test solubility vs. receptor affinity .
- Benzoyl Group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic interactions.
Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .
What protocols assess the compound’s acute toxicity profile?
Advanced Research Question
- In Vitro : MTT assay on HEK293 cells (48h exposure; LC₅₀ determination) .
- In Vivo : OECD Guideline 423—dose escalation in rodents (oral/dermal routes; monitor mortality, organ histopathology) .
Classification : Category 4 acute toxicity (oral, dermal, inhalation) per EU-GHS .
How can contradictory synthetic yields (e.g., 56% vs. 80%) be resolved?
Advanced Research Question
- Reaction Conditions : Optimize temperature (e.g., 130°C vs. reflux) and solvent polarity (THF vs. DMF) .
- Catalyst Screening : Test ZnCl₂ vs. Pd(PPh₃)₄ for coupling efficiency.
- Purification : Compare column chromatography (silica vs. alumina) for recovery rates .
How is SHELX applied in refining high-resolution crystallographic data for this compound?
Advanced Research Question
- Data Handling : Use SHELXL for anisotropic displacement parameters and twin refinement.
- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .
What methods identify the compound’s molecular targets in mechanistic studies?
Advanced Research Question
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins.
- Docking Simulations : Screen against kinase or GPCR libraries (AutoDock Vina) .
- CRISPR Knockout : Validate target relevance via gene-edited cell lines .
How can solubility and stability be optimized for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
